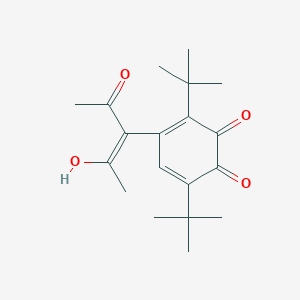![molecular formula C22H17IN2O2 B6076143 N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B6076143.png)
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide is a secondary carboxamide compound It is characterized by its complex structure, which includes an anilino group, a phenylprop-1-en-2-yl group, and an iodobenzamide group
Vorbereitungsmethoden
The synthesis of N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the anilino and phenylprop-1-en-2-yl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signal transduction pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide can be compared with other similar compounds such as:
N-(3-anilino-3-oxo-1-phenylprop-1-en-2-yl)benzamide: This compound lacks the iodo group, which may result in different chemical and biological properties.
N-(3-anilino-3-oxo-1-phenylprop-1-en-2-yl)-2-chlorobenzamide: The presence of a chloro group instead of an iodo group can lead to variations in reactivity and biological activity.
N-(3-anilino-3-oxo-1-phenylprop-1-en-2-yl)-2-bromobenzamide: Similar to the chlorinated derivative, the brominated compound may exhibit distinct properties due to the different halogen atom
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVVWMGPKMLSKP-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)
![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)
![(2Z)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol;4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-Cyclohexylethyl)-2-[[5-(methoxymethyl)furan-2-yl]methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)

![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)

![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-cyclopropyl-3-[1'-(4-fluoro-2-methylphenyl)-1,4'-bipiperidin-3-yl]propanamide](/img/structure/B6076147.png)
![6-[3-(3,4-Difluoroanilino)piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6076156.png)
